molecular formula C₂₈H₃₈O₁₈ B1140449 4-Methylumbelliferyl b-D-cellotrioside CAS No. 84325-18-8

4-Methylumbelliferyl b-D-cellotrioside

Cat. No. B1140449
CAS RN: 84325-18-8
M. Wt: 662.6
InChI Key:
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Description

4-Methylumbelliferyl β-D-cellotrioside is a compound used in biochemical research, particularly in studies involving glycosaminoglycans, cellulases, and other enzymes. It is notable for its role in synthesizing novel oligosaccharides and studying enzyme kinetics.

Synthesis Analysis

  • The synthesis of 4-Methylumbelliferyl β-D-cellotrioside derivatives has been explored in various studies. For example, Huang (2009) describes the synthesis and stability of 4-methylumbelliferyl (1→3)-β-D-pentaglucoside, a derivative of 4-Methylumbelliferyl β-D-cellotrioside (Huang, 2009).

Molecular Structure Analysis

  • The molecular structure of 4-Methylumbelliferyl β-D-cellotrioside and its derivatives has been analyzed in various studies, including mass spectrometric analysis and carbohydrate composition analysis (Shibata et al., 1995).

Chemical Reactions and Properties

  • Various studies have investigated the chemical reactions and properties of 4-Methylumbelliferyl β-D-cellotrioside. For example, Honda et al. (1999) studied the hydrolysis of 4-Methylumbelliferyl β-chitotrioside by chitosanase (Honda et al., 1999).

Physical Properties Analysis

  • The physical properties of 4-Methylumbelliferyl β-D-cellotrioside and its derivatives, including solubility and stability, are crucial for its use in various biochemical assays. Huang's study on the stability of 4-methylumbelliferyl derivatives provides insights into these properties (Huang, 2009).

Chemical Properties Analysis

  • The chemical properties, such as reactivity and interaction with enzymes, are key aspects of 4-Methylumbelliferyl β-D-cellotrioside. The study by Honda et al. (1999) on the enzymatic hydrolysis of its derivatives highlights these properties (Honda et al., 1999).

Scientific Research Applications

  • Differentiation of Cellulase Components : 4-Methylumbelliferyl β-D-cellotrioside is used to differentiate exo-cellobiohydrolase, endocellulase, and β-glucosidase activities in crude cellulase from Trichoderma reesei. This is achieved through spectrophotometric or fluorimetric assays, allowing for simple detection and quantitative measurements (van Tilbeurgh & Claeyssens, 1985).

  • Fluorometric Assay for Cellulase Measurement : A fluorometric assay using 4,6-O-benzylidene-4-methylumbelliferyl-β-cellotrioside (BzMUG3) is described for measuring cellulase (endo-1,4-β-glucanase) activity. This assay can be used both quantitatively and qualitatively, particularly valuable in the biofuel industry and metagenomics research (Mangan et al., 2014).

  • Study of Cellulolytic Enzymes : Research using 4-Methylumbelliferyl glycosides from cello-oligosaccharides has shown the lack of specificity for terminal cellobiosyl groups by a cellobiohydrolase from Trichoderma reesei. This helps in understanding different reaction patterns of cellulase enzymes when acting on various substrates (van Tilbeurgh, Claeyssens, & de Bruyne, 1982).

  • Measurement of Fungal Presence and Activity in Soil : 4-Methylumbelliferyl-labelled enzyme substrates, including 4-Methylumbelliferyl β-D-cellotrioside, are used to detect and quantify specific components of chitinase and cellulase activities as indicators of the presence and activity of fungal biomass (Miller et al., 1998).

  • Transglycosylation Activity Studies : Studies on the transglycosylation activity of cellobiohydrolase I from Trichoderma longibrachiatum using 4-methylumbelliferyl β-D-cellobioside have demonstrated the enzyme's ability to catalyze transglycosylation, furthering our understanding of cellulase enzyme mechanics (Gusakov et al., 1991).

Safety And Hazards

The safety data sheet for 4-Methylumbelliferyl β-D-cellotrioside indicates that it is not considered hazardous according to the 2012 OSHA Hazard Communication Standard7. However, it should be handled with care, and contact with eyes and skin should be avoided7.


Future Directions

The use of 4-Methylumbelliferyl β-D-cellotrioside in research, particularly in the study of cellulase enzymes, suggests potential for further exploration in this area. However, specific future directions are not indicated in the sources I found.


properties

IUPAC Name

7-[5-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-methylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38O18/c1-9-4-16(32)41-12-5-10(2-3-11(9)12)40-26-22(38)19(35)24(14(7-30)43-26)46-28-23(39)20(36)25(15(8-31)44-28)45-27-21(37)18(34)17(33)13(6-29)42-27/h2-5,13-15,17-31,33-39H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTPBJHCTIBQLMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10858115
Record name 4-Methyl-2-oxo-2H-1-benzopyran-7-yl hexopyranosyl-(1->4)hexopyranosyl-(1->4)hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10858115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

662.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-[5-[3,4-Dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-methylchromen-2-one

CAS RN

84325-18-8
Record name 4-Methyl-2-oxo-2H-1-benzopyran-7-yl hexopyranosyl-(1->4)hexopyranosyl-(1->4)hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10858115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
2
Citations
M Saloheimo, P Lehtovaara, M Penttilä, TT Teeri… - Gene, 1988 - Elsevier
A novel endoglucanase from Trichoderma reesei, EGIII, has been purified and its catalytic properties have been studied. The gene for that enzyme (egl3) and cDNA have been cloned …
Number of citations: 476 www.sciencedirect.com
SM Holt - 1993 - search.proquest.com
A procedure was developed for the detection of low molecular mass ($< $10 kDa) enzymes from microorganisms, commercial enzyme preparations, and mammalian liver tissue …
Number of citations: 5 search.proquest.com

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